molecular formula C11H15ClN2O B7874273 2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide

2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide

Cat. No.: B7874273
M. Wt: 226.70 g/mol
InChI Key: IEYPXVOLFXIFAL-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide is an organic compound with the molecular formula C11H15ClN2O It is a derivative of acetamide, featuring a pyridine ring and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide typically involves the reaction of 2-chloroacetamide with isopropylamine and pyridine-2-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

    Step 1: 2-chloroacetamide is reacted with isopropylamine in a solvent like ethanol or methanol.

    Step 2: Pyridine-2-carbaldehyde is then added to the reaction mixture.

    Step 3: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours.

    Step 4: The product is isolated by filtration, washed, and purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-isopropylacetamide: Lacks the pyridine ring, resulting in different chemical properties and applications.

    N-Isopropyl-N-pyridin-2-ylmethyl-acetamide:

    2-Chloro-N-pyridin-2-ylmethyl-acetamide: Lacks the isopropyl group, leading to variations in its chemical behavior.

Uniqueness

2-Chloro-N-isopropyl-N-pyridin-2-ylmethyl-acetamide is unique due to the presence of both the pyridine ring and the isopropyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-propan-2-yl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-9(2)14(11(15)7-12)8-10-5-3-4-6-13-10/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYPXVOLFXIFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=N1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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